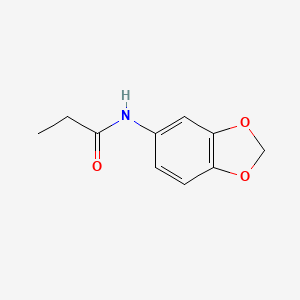

N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2H-1,3-benzodioxol-5-yl)propanamide is not directly mentioned in the provided papers. However, derivatives and structurally related compounds have been synthesized and evaluated for various biological activities. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been prepared and found to have novel psychoactive effects, suggesting the potential for facilitating psychotherapy . Additionally, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides have been synthesized as potential new hybrid anticonvulsant agents .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which afforded inhibitors of cancer cell growth . Another approach involved the asymmetric synthesis of alpha-ethyl phenethylamine derivatives, which led to the discovery of compounds with entactogenic properties . The synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was achieved by coupling reactions using N,N-carbonyldiimidazole (CDI) as the coupling reagent .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was determined by single-crystal X-ray diffraction to understand its conformational features . Similarly, the structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide was established by X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the CuAAC reaction for the formation of triazole rings , asymmetric synthesis to obtain enantiomers , and coupling reactions mediated by CDI . These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the physicochemical characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed using NMR, IR spectroscopy, and mass spectrometry . The anticonvulsant and neurotoxicity evaluation of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs was based on their pharmacophore model with essential binding sites . Additionally, the physicochemical properties of bivalent transition metal complexes of a related propanamide were studied using various spectroscopic techniques and computational methods .

科学研究应用

抗伤害感受活性

N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺衍生物已被合成并测试其抗伤害感受活性。这些化合物使用各种方法进行评估,如尾夹法、尾弹法、热板法和扭体法。一些衍生物显示出显着的抗伤害感受活性,表明它们在疼痛管理应用中的潜力 (Önkol 等,2004)。

抗惊厥特性

多项研究集中于合成具有潜在抗惊厥活性的新型 N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺衍生物。这些研究合成了多种衍生物,并在癫痫模型中对其进行了测试,发现一些化合物具有有希望的抗惊厥特性 (Kamiński 等,2015); (Kamiński 等,2016)。

抗菌活性

新型 N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺衍生物已被合成并评估其抗菌活性。这些化合物对各种细菌和真菌物种表现出显着的活性,表明它们作为抗菌剂的潜力 (Evren 等,2020)。

细胞毒性和抗癌潜力

还对 N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺衍生物的细胞毒性和潜在抗癌特性进行了研究。一些衍生物对肿瘤细胞系表现出选择性细胞毒性作用,表明它们在癌症研究中的应用 (Zablotskaya 等,2013)。

精神活性

在精神活性体内研究中发现,N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺衍生物具有显着的镇静作用,表明它们在治疗心理疾病中的潜在用途 (Zablotskaya 等,2013)。

群体感应调节

研究探索了 N-(2H-1,3-苯并二氧杂环-5-基)丙酰胺在调节变形菌中群体感应中的作用。这项研究表明其在控制细菌行为中的潜在应用,这在医学和环境背景下可能具有重要意义 (Deryabin 等,2020)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZAIRCRSGDQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)propanamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)